3-Bromo-4-(2-ethoxyethoxy)benzaldehyde
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Overview
Description
3-Bromo-4-(2-ethoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde typically involves the bromination of 4-(2-ethoxyethoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst, such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent, such as dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Bromo-4-(2-ethoxyethoxy)benzoic acid.
Reduction: 3-Bromo-4-(2-ethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(2-ethoxyethoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 3-Bromo-4-ethoxybenzaldehyde
- 4-(2-Ethoxyethoxy)benzaldehyde
- 3-Bromo-4-methoxybenzaldehyde
Comparison: 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is unique due to the presence of both a bromine atom and an ethoxyethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For example, the ethoxyethoxy group increases the compound’s solubility in organic solvents, while the bromine atom enhances its electrophilic character .
Properties
IUPAC Name |
3-bromo-4-(2-ethoxyethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRBJSLYARXFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733923 |
Source
|
Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341950-98-8 |
Source
|
Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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